7-Methoxynaphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJAAZDXZNNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344850 | |
| Record name | 7-methoxynaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67247-13-6 | |
| Record name | 7-methoxynaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methoxynaphthalen 1 Ol and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis offers the advantage of constructing the molecule from simpler, often acyclic precursors, allowing for a high degree of control over the final substitution pattern. This is particularly important for avoiding the regiochemical challenges often encountered in the electrophilic substitution of pre-formed naphthalene (B1677914) rings. researchgate.net
Multi-Step Linear Synthetic Routes
Linear synthetic sequences involve the sequential addition of functional groups and the construction of the ring system in a step-by-step manner. An example of a linear approach to a related naphthol derivative involves the synthesis of a substituted α-tetralone, which can then be aromatized. For instance, 5-methoxy-6-methyl-1-tetralone was synthesized in seven steps starting from 3-methylsalicylic acid. scielo.br This multi-step process, while lengthy, allows for precise placement of substituents.
Another linear approach involves the Diels-Alder reaction. The regioselectivity of the Diels-Alder reaction between protected benzopyranquinones and substituted dienes has been investigated to create the naphthalene core with specific substitution patterns. murdoch.edu.au This method relies on the predictable cycloaddition of a diene and a dienophile to form the bicyclic naphthalene skeleton.
A thermal dehydrogenative dehydro-Diels–Alder (DDDA) reaction has also been explored for the de novo synthesis of naphthalenes. core.ac.uk This reaction can be designed to produce either naphthalene or dihydronaphthalene products with high selectivity by adjusting the reaction conditions. core.ac.uk
Convergent Synthesis Strategies
A convergent strategy for synthesizing the monomeric unit of lomaiviticin A, a complex natural product containing a substituted naphthol core, highlights the power of this approach. nih.gov This synthesis involved the coupling of a β,γ-unsaturated ketone and a naphthyl bromide, followed by a radical-based annulation to construct the tetracyclic core. nih.gov While not directly targeting 7-methoxynaphthalen-1-ol, this methodology demonstrates a convergent approach to highly substituted naphthol derivatives.
The development of a manufacturing process for the antiviral drug Ensitrelvir also utilized a convergent approach, where different heteroaromatic components were synthesized separately and then coupled to a central triazinone core. acs.org This strategy was deemed beneficial for reducing the lead time for large-scale production. acs.org
Precursor-Based Synthesis Routes
These methods start with a pre-existing naphthalene skeleton and modify its functional groups to arrive at the desired this compound.
Synthesis from Related Naphthols (e.g., 7-Methoxynaphthalen-2-ol, 4-Methoxynaphthalen-1-ol)
The synthesis of this compound can be achieved from other methoxynaphthol isomers. For example, a process has been developed for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde, a precursor to agomelatine (B1665654), starting from 7-methoxynaphthalen-2-ol. google.comgoogle.com This multi-step process involves the reaction of 7-methoxynaphthalen-2-ol with ethyl orthoformate and aniline, followed by hydrolysis, sulfonylation, and deoxygenation. google.comgoogle.com This highlights that transformations between different isomers are a viable synthetic strategy.
The synthesis of 3-methoxynaphthalen-1-ol (B1609916) has been achieved from naphthoresorcinol, demonstrating the potential for modifying the substitution pattern of dihydroxynaphthalenes. anu.edu.au
| Starting Material | Key Reagents/Steps | Product | Reference |
| 7-Methoxynaphthalen-2-ol | 1. Ethyl orthoformate, aniline; 2. Hydrolysis; 3. Sulfonylation; 4. Deoxygenation | 7-Methoxy-naphthalene-1-carbaldehyde | google.comgoogle.com |
| Naphthoresorcinol | Methanolic HCl | 3-Methoxynaphthalen-1-ol | anu.edu.au |
Transformations from Naphthalene-Based Tetralones (e.g., 7-Methoxy-1-tetralone)
7-Methoxy-1-tetralone (B20472) is a common and crucial precursor for the synthesis of this compound and its derivatives. google.comgoogle.com The synthesis of agomelatine has been described in eight steps starting from 7-methoxy-1-tetralone, although challenges were noted when scaling this process to an industrial level. google.comgoogle.com
The conversion of 7-methoxy-1-tetralone to this compound can be achieved through aromatization, which typically involves at least two synthetic steps. google.com The reduction of the ketone group in α-tetralones to the corresponding α-tetralol is a key transformation. scielo.br For instance, 1,2,3,4-tetrahydro-6-methoxynaphthalen-1-one can be reduced to 1,2,3,4-tetrahydro-6-methoxynaphthalen-1-ol using sodium borohydride. scielo.br Subsequent dehydration and aromatization would yield the desired naphthol.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| 7-Methoxy-1-tetralone | Multi-step synthesis | Agomelatine | google.comgoogle.com |
| 7-Methoxy-1-tetralone | At least two synthesis steps | This compound | google.com |
| 1,2,3,4-Tetrahydro-6-methoxynaphthalen-1-one | Reduction with NaBH4 | 1,2,3,4-Tetrahydro-6-methoxynaphthalen-1-ol | scielo.br |
Regioselective Synthesis Techniques for Methoxynaphthol Isomers
The control of regioselectivity is a significant challenge in the synthesis of substituted naphthalenes. researchgate.net Electrophilic aromatic substitution on a naphthalene ring can often lead to a mixture of isomers. Therefore, the development of regioselective synthetic methods is of paramount importance.
One approach to achieve regioselectivity is through the use of directing groups. A tetrafluoropyridyl (TFP) protecting group for phenols has been shown to direct remote regioselective electrophilic aromatic substitutions. amazonaws.com The TFP group deactivates the aromatic ring to which it is attached, allowing for selective substitution on other unprotected rings within the molecule. amazonaws.com
Another strategy involves the use of specific catalysts and reaction conditions to favor the formation of a particular isomer. For example, the adamantylation of 1-naphthol (B170400) in a mixture of phosphoric and glacial acetic acids yields a 1:1 mixture of 2- and 4-substituted products, whereas the same reaction with 1-methoxynaphthalene (B125815) yields exclusively the 4-substituted product. core.ac.uk This demonstrates how the existing substituents on the naphthalene ring can influence the regiochemical outcome of a reaction.
Cascade reactions can also provide a high degree of regioselectivity. The reaction of β-naphthol with Morita-Baylis-Hillman acetates of nitroalkenes under basic conditions leads to the regiospecific formation of naphtho[2,1-b]furans. sci-hub.se By switching to α-naphthol, the isomeric naphtho[1,2-b]furans are formed, showcasing how the choice of starting naphthol isomer dictates the regiochemical outcome of the cyclization. sci-hub.se
| Technique | Principle | Application | Reference |
| Directing Groups | A tetrafluoropyridyl (TFP) protecting group deactivates its attached ring, enabling selective substitution on another ring. | Synthesis of unsymmetric multi-aryl systems. | amazonaws.com |
| Catalyst/Condition Control | The choice of acid catalyst and starting material influences the position of electrophilic substitution. | Selective adamantylation of methoxynaphthalene. | core.ac.uk |
| Cascade Reactions | The inherent reactivity and stereochemistry of the starting materials direct the formation of a single regioisomer. | Regiospecific synthesis of naphthofuran isomers from α- or β-naphthol. | sci-hub.se |
Modern Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. For the synthesis of this compound derivatives, strategies such as microwave-assisted synthesis and electrochemical methods represent significant advances, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous reagents.
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. univpancasila.ac.idresearchgate.net This technique utilizes microwave irradiation to heat reactants directly and efficiently, often leading to dramatic reductions in reaction time, increased product yields, and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trtandfonline.com
Research into the derivatization of naphthol compounds demonstrates the utility of this approach. For instance, a convenient and efficient method for synthesizing 4H-benzo[h]chromene derivatives involves the microwave-assisted reaction of 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This type of multi-component reaction, conducted in an ethanolic piperidine (B6355638) solution, showcases the ability of microwave irradiation to facilitate the rapid construction of complex heterocyclic structures from naphthol precursors. researchgate.net The advantages of this green chemistry approach include not only improved yields and shorter reaction times but also simpler work-up procedures. tandfonline.com
Similarly, the synthesis of chalcone (B49325) derivatives from substituted hydroxy-naphthalenyl ethanones has been successfully achieved using microwave irradiation, proving to be a more efficient and eco-friendly alternative to classical Claisen-Schmidt condensation. dergipark.org.tr These examples, while not starting directly from this compound, establish a strong precedent for the application of microwave-assisted techniques in the derivatization of this class of compounds.
| Reactants | Derivative Type | Conditions | Reference |
| 4-Methoxy-1-naphthol, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | Benzo[h]chromenes | Microwave irradiation in ethanolic piperidine | researchgate.net |
| 1-(1-hydroxy-4-halonaphthalen-2-yl)ethanone, Aromatic Aldehydes | Chalcones | Microwave irradiation, basic conditions | dergipark.org.tr |
| Rhodamine Hydrazide, Aromatic Aldehydes | Rhodamine Imines | Microwave irradiation in ethanol | tandfonline.com |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a sustainable alternative to traditional chemical oxidation or reduction, replacing stoichiometric reagents with electrical current. researchgate.net This approach is particularly relevant for the transformation of phenolic compounds. A notable advancement has been the development of electrochemical oxidative dearomatization of naphthols and phenols, which allows for intramolecular C–O bond formation. researchgate.net
This method facilitates the synthesis of complex spiro-oxacyclic structures, such as spirolactones and spiroethers, which are significant motifs in biologically active compounds. researchgate.net A key advantage of this electrochemical process is its successful application directly to free arenols (including naphthols), eliminating the need for protecting the hydroxyl group as an ether, which is often required in alternative procedures. The reaction proceeds efficiently under simple experimental conditions, typically in an undivided cell using a constant current, and does not require an inert atmosphere. researchgate.net This direct approach enhances atom economy and reduces the number of synthetic steps, positioning it as a powerful green strategy for creating derivatives from substrates like this compound. researchgate.net
Yield Optimization and Purity Considerations in Synthesis
Maximizing the yield and ensuring the high purity of this compound and its subsequent derivatives are critical for its application in research and as a synthetic intermediate. This involves careful control over reaction conditions and the implementation of effective purification protocols.
Yield optimization is typically achieved by systematically adjusting key reaction parameters. These include the stoichiometry of the reactants, the choice of solvent, reaction temperature, and duration. For instance, in methylation reactions to form methoxy (B1213986) groups, controlling the equivalents of the methylating agent and the base is crucial to prevent side reactions and maximize conversion. Temperature control is also vital; for example, maintaining low temperatures (e.g., 0–5°C) can be necessary to manage exothermic reactions and enhance selectivity.
The purity of the final compound is paramount. A multi-step purification process is often employed following the initial synthesis. Common techniques documented for the purification of naphthalenic compounds include:
Column Chromatography: This is a widely used method for separating the target compound from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase with a solvent system gradient, such as hexane/ethyl acetate (B1210297), is frequently employed.
Recrystallization: For solid compounds, recrystallization from a suitable solvent, like hot ethyl acetate, is an effective method for achieving high purity by removing trace impurities. google.comgoogle.com
Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration, washed with appropriate solvents to remove residual impurities, and then dried. chemicalbook.com
Filtration over Alumina (B75360): In some cases, passing the crude product through a pad of neutral alumina can effectively remove certain types of impurities. google.com
The final purity of the synthesized compound is confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to assess purity levels, with targets typically exceeding 95%. The structural integrity and identity of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Strategy | Key Factors / Methods | Purpose | Reference |
| Yield Optimization | Reactant Stoichiometry, Solvent Polarity (e.g., Dichloromethane vs. DMF), Reaction Time, Temperature Control (0–5°C) | Maximize product formation, minimize byproducts | |
| Purity Considerations | Column Chromatography, Recrystallization (e.g., from Ethyl Acetate), Filtration and Washing, Filtration over Alumina | Isolate and purify the target compound | google.comgoogle.comchemicalbook.com |
| Purity Analysis | HPLC, NMR Spectroscopy, Mass Spectrometry | Confirm purity level and structural identity |
Chemical Reactivity and Transformation Studies of 7 Methoxynaphthalen 1 Ol
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
The naphthalene ring of 7-methoxynaphthalen-1-ol is activated towards electrophilic aromatic substitution by both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. These substituents are ortho-, para-directing. wikipedia.org The hydroxyl group, being a stronger activator, primarily directs incoming electrophiles to positions 2 and 4. The methoxy group reinforces this activation. However, the precise location of substitution can be influenced by steric hindrance and reaction conditions.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric and sulfuric acid.
Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) can introduce one or more halogen atoms. rsc.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although the presence of the hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst. stackexchange.com
The regioselectivity of these reactions is a key consideration for synthetic applications. For instance, in analogous naphthalen-1-ol systems, nitration is favored at specific positions depending on factors like solvent polarity, which can stabilize the nitronium ion (NO₂⁺).
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in this compound.
The hydroxyl group can be oxidized to a carbonyl group. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-type structures. For example, the oxidation of naphthols can yield naphthoquinones. In a related compound, 8-methoxynaphthalen-1-ol, oxidation with ammonium (B1175870) metapervanadate (NH₄VO₃) leads to oxidative dimerization, forming both para-para and ortho-para coupled products. researchgate.net Similar oxidative coupling reactions could be anticipated for the 7-methoxy isomer.
Table 1: Examples of Oxidation Reactions on Naphthol Derivatives
| Starting Material | Oxidizing Agent | Product Type | Reference |
| 8-Methoxynaphthalen-1-ol | Ammonium Metapervanadate (NH₄VO₃) | Dimeric Naphthoquinones | researchgate.net |
| Methylnaphthalenes | Cerium(IV) Ammonium Nitrate (CAN) | Naphthaldehydes / Naphthoquinones | researchgate.net |
| 2-Naphthol (B1666908) | Ammonium Metavanadate / Perchloric Acid | 1,1'-Dimer | researchgate.net |
This table presents data for related naphthol compounds to illustrate potential oxidation pathways.
The nucleophilic character of the hydroxyl group allows for etherification and esterification. smolecule.com
Etherification: This reaction involves converting the hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base (like sodium hydroxide) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. thieme-connect.de Phase-transfer catalysts can be employed to facilitate this reaction in a two-phase system. thieme-connect.de For example, a plausible synthesis could involve reacting this compound with propargyl bromide in the presence of potassium carbonate.
Esterification: This involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester (-O-C=O-R). byjus.com This reaction is often catalyzed by an acid. byjus.com For instance, 2-(7-methoxynaphthalen-1-yl)acetyl chloride is a reactive acylating agent that can be used to introduce the 7-methoxy-1-naphthylacetyl moiety onto other molecules. Similarly, this compound can be reacted with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. google.com
Reactions Involving the Methoxy Group
The methoxy group is generally less reactive than the hydroxyl group but can undergo specific transformations.
The cleavage of the methyl-ether bond to yield a hydroxyl group is a key transformation. This demethylation converts this compound into naphthalene-1,7-diol. This reaction typically requires harsh conditions and strong reagents. nih.govgoogle.com
Common demethylation agents include:
Boron Tribromide (BBr₃): A powerful Lewis acid used for cleaving aryl methyl ethers. nih.gov
Pyridine Hydrochloride: Heating with this reagent at high temperatures (180-220 °C) can effect demethylation. google.comgoogle.com
Aluminum Chloride (AlCl₃) based reagents: Reagent pairs like AlCl₃/sodium iodide or AlCl₃/thiourea have been shown to be effective for regioselective ether cleavage. google.com
Aqueous Hydrochloric Acid (HCl): Under high temperature and pressure, concentrated HCl in water can also achieve demethylation. rsc.org
Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Reference |
| Boron Tribromide (BBr₃) | Typically in an inert solvent | nih.gov |
| Pyridine Hydrochloride | High temperature (180-220 °C) | google.comgoogle.com |
| Aluminum Chloride/Thiourea | Varies | google.com |
| Aqueous Hydrochloric Acid | High temperature (e.g., 200 °C) | rsc.org |
Coupling Reactions and Dimerization Studies
This compound and its isomers serve as substrates in various coupling reactions to form more complex molecular architectures. These reactions are crucial in synthetic organic chemistry for building carbon-carbon and carbon-heteroatom bonds.
Cross-Dehydrogenative Coupling (CDC): A notable application is the cross-dehydrogenative coupling of naphthols with other aromatic systems. In one study, this compound was successfully coupled with 3-hydroxycarbazoles using a mesoporous silica-supported oxovanadium (V-MPS4) catalyst. rsc.org This heterogeneous catalyst facilitates the reaction under ambient pressure with molecular oxygen as the terminal oxidant, offering high yields and excellent chemo- and regioselectivity. rsc.org The reaction between 3-hydroxycarbazole and this compound yielded the cross-coupled product, 4-(2-hydroxy-7-methoxynaphthalen-1-yl)-9H-carbazol-3-ol, with a 72% yield. rsc.orgnih.gov This method highlights an efficient and atom-economical approach to synthesizing complex biaryl compounds. rsc.org
Suzuki-Miyaura Cross-Coupling: While direct examples involving this compound are less common, its isomer, 7-methoxynaphthalen-2-ol, is used in Suzuki-Miyaura cross-coupling reactions. frontiersin.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. frontiersin.org For instance, derivatives of 7-methoxynaphthalen-2-ol have been used to synthesize ladder-type π-conjugated compounds like dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF). beilstein-journals.org This suggests that this compound could similarly be functionalized and used in such coupling strategies.
Oxidative Dimerization: The dimerization of naphthols is another significant transformation. Studies on the closely related isomer, 8-methoxynaphthalen-1-ol, demonstrate that oxidative dimerization can be achieved using reagents like ammonium metapervanadate (NH₄VO₃). researchgate.net This oxidation leads to the formation of both para-para and ortho-para dimers, which are naturally occurring products. researchgate.net For example, the oxidation of 8-methoxynaphthalen-1-ol yielded daldinol (B1247253) (the para-para dimer) and nodulisporin A (the ortho-para dimer). researchgate.net Similar oxidative pathways could be applicable to this compound, leading to the formation of its corresponding dimers. Endophytic fungi are also known to produce dimers of methoxynaphthalenol isomers. nih.govresearchgate.net
Table 1: Examples of Coupling Reactions with Methoxynaphthalenol Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Citation |
|---|---|---|---|---|---|
| 3-Hydroxycarbazole | This compound | V-MPS4, O₂ | 4-(2-Hydroxy-7-methoxynaphthalen-1-yl)-9H-carbazol-3-ol | 72% | rsc.orgnih.gov |
| 8-Methoxynaphthalen-1-ol | - | NH₄VO₃ | Daldinol and Nodulisporin A | Good Yield | researchgate.net |
| 7-methoxynaphthalen-2-ol derivative | Boronate ester | Pd catalyst | syn-DNBDF derivative | 80% | beilstein-journals.org |
Rearrangement Reactions (e.g., Fries Rearrangement of Acetates)
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comsigmaaldrich.com This reaction is ortho- and para-selective, with the regioselectivity often controllable by reaction conditions such as temperature and solvent. byjus.com
The reaction proceeds through the formation of an acylium carbocation via complexation of the ester's carbonyl oxygen with the Lewis acid (commonly AlCl₃). byjus.com This electrophile then attacks the aromatic ring. byjus.com Lower temperatures and polar solvents tend to favor the para-substituted product, while higher temperatures and non-polar solvents favor the ortho-substituted product. byjus.com
While no specific studies detailing the Fries rearrangement of 7-methoxynaphthalen-1-yl acetate were found in the searched literature, this transformation is a plausible synthetic route. Acetylation of the hydroxyl group of this compound would yield the corresponding acetate ester. Treatment of this ester with a Lewis acid would be expected to induce the migration of the acetyl group to either the ortho (C2) or para (C4) position of the naphthalene ring, yielding the corresponding hydroxy-acetylnaphthalene derivatives. A related reaction, the photo-Fries rearrangement, which uses UV light instead of a catalyst, is also known for naphthyl esters and could potentially be applied. sigmaaldrich.comlookchem.com
Table 2: General Parameters of the Fries Rearrangement
| Feature | Description | Citation |
|---|---|---|
| Reaction Type | Rearrangement of a phenolic ester to a hydroxy aryl ketone. | byjus.com |
| Catalysts | Brønsted or Lewis acids (e.g., AlCl₃, BF₃, TiCl₄, HF). | sigmaaldrich.comorganic-chemistry.org |
| Key Intermediate | Acylium carbocation. | byjus.com |
| Selectivity | Ortho- and para-acylation. | organic-chemistry.org |
| Ortho-Product Favored | Higher temperatures, non-polar solvents. | byjus.com |
| Para-Product Favored | Lower temperatures, polar solvents. | byjus.com |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily governed by its hydroxyl (-OH) and methoxy (-OCH₃) functional groups attached to the naphthalene core.
Oxidation: The hydroxyl group on the naphthalene ring makes the compound susceptible to oxidation. The oxidation can lead to the formation of corresponding quinones. The electron-donating nature of both the hydroxyl and methoxy groups increases the electron density of the aromatic system, facilitating oxidation. evitachem.com Studies on the electrooxidation of similar naphthol isomers on electrode surfaces have shown that they can undergo electropolymerization, forming a passivating film on the electrode. researchgate.net The specific oxidation potential would depend on the experimental conditions, but the presence of two electron-donating groups suggests it would be more easily oxidized than unsubstituted naphthalene.
Reduction: Reduction of this compound can also occur. Catalytic hydrogenation, for example, could reduce the aromatic naphthalene core to form tetralone or decalin derivatives. The specific product would depend on the catalyst, pressure, and temperature used.
Electrochemical Behavior: The electrochemical behavior of this compound has not been extensively detailed, but insights can be drawn from related structures. Studies on nitrated methoxynaphthalene isomers show that both the methoxy group and the nitro group exhibit electrochemical activity. hilarispublisher.com The methoxy group can be oxidized, while the nitro group undergoes reduction. hilarispublisher.com For this compound, cyclic voltammetry would likely reveal an irreversible oxidation peak corresponding to the oxidation of the naphthol system to a quinone-like structure and potentially leading to electrode fouling through polymerization. researchgate.net The electrochemical properties are also relevant for its derivatives; for example, the HOMO energy level of a syn-DNBDF derivative, synthesized from 7-methoxynaphthalen-2-ol, was determined to be -5.64 eV via cyclic voltammetry, indicating its potential use as an organic semiconductor material. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation of 7 Methoxynaphthalen 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-Methoxynaphthalen-1-ol, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR spectroscopy allows for the identification and assignment of the different protons in the molecule. For instance, in a derivative, the methoxy (B1213986) group protons typically appear as a singlet around 3.9-4.0 ppm. google.comgoogle.com The aromatic protons on the naphthalene (B1677914) ring system exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) in the range of 6.7 to 8.7 ppm, with their specific chemical shifts and coupling constants being highly dependent on their position and the solvent used. google.comgoogle.compeerj.com The hydroxyl proton often appears as a broad singlet, with its chemical shift being variable depending on concentration and solvent.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom of the methoxy group typically resonates around 55-56 ppm. google.comgoogle.comiucr.org The aromatic carbons of the naphthalene ring appear in the region of approximately 103 to 162 ppm. google.comgoogle.compeerj.comiucr.org The carbon bearing the hydroxyl group and the carbon bearing the methoxy group are typically found at the downfield end of this range due to the electron-withdrawing effects of the oxygen atoms.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal the coupling relationships between neighboring protons, helping to trace the connectivity within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. These advanced NMR methods are crucial for distinguishing between isomers and ensuring the correct structural assignment.
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H | 3.9 - 4.0 | Singlet | Methoxy group (-OCH₃) |
| ¹H | 6.7 - 8.7 | Multiplet | Aromatic protons |
| ¹H | Variable | Broad Singlet | Hydroxyl proton (-OH) |
| ¹³C | 55 - 56 | - | Methoxy carbon |
| ¹³C | 103 - 162 | - | Aromatic carbons |
Note: The exact chemical shifts can vary depending on the solvent and specific derivative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. The molecular formula of this compound is C₁₁H₁₀O₂, corresponding to a molecular weight of approximately 174.2 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. iucr.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of compound involve the loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃) from the molecular ion. The fragmentation of a related isomer, 8-methoxynaphthalen-1-ol, showed a molecular ion peak at m/z 175.0759 [M+H]⁺. peerj.com Another common fragmentation involves the naphthalene ring system itself, leading to characteristic fragment ions. The analysis of these fragmentation patterns helps to confirm the presence of the methoxy and hydroxyl groups and their positions on the naphthalene core.
Table 2: Key Mass Spectrometry Data for Naphthalenol Derivatives
| Analysis Type | Observation | Significance |
| Molecular Ion Peak | m/z ≈ 174 | Confirms the molecular weight of this compound. |
| Fragmentation | Loss of •CH₃ or •OCH₃ | Indicates the presence of a methoxy group. |
| High-Resolution MS | Accurate mass measurement | Confirms the elemental formula C₁₁H₁₀O₂. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are typically observed between 3000 and 3100 cm⁻¹. vscht.cz The C-O stretching vibration of the methoxy group appears in the region of 1200-1300 cm⁻¹ (asymmetric) and around 1030-1050 cm⁻¹ (symmetric). iucr.org The C=C stretching vibrations of the aromatic naphthalene ring give rise to several bands in the 1450-1650 cm⁻¹ region. iucr.orgvscht.cz
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Naphthalene derivatives typically exhibit multiple absorption bands in the UV region. The spectrum is characterized by π→π* transitions of the aromatic system. The position and intensity of these absorption bands are influenced by the substituents on the naphthalene ring. The hydroxyl and methoxy groups, being auxochromes, can cause a shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted naphthalene.
Table 3: Spectroscopic Data for Functional Group and Electronic Analysis
| Spectroscopy | Wavenumber/Wavelength | Assignment |
| IR | 3200-3600 cm⁻¹ | O-H stretch (hydroxyl) |
| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretch |
| IR | 1200-1300 cm⁻¹, 1030-1050 cm⁻¹ | C-O stretch (methoxy) |
| IR | 1450-1650 cm⁻¹ | Aromatic C=C stretch |
| UV-Vis | UV region | π→π* transitions |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.
For a related isomer, 7-methoxy-2-naphthol (B49774), a crystal structure has been reported with the Hermann-Mauguin space group symbol P 1 21/c 1. nih.gov Crystal structure analysis reveals how the molecules are packed in the crystal lattice and identifies the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen atom of the methoxy or hydroxyl group of a neighboring molecule, leading to the formation of supramolecular assemblies. The aromatic naphthalene rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These intermolecular forces play a crucial role in determining the physical properties of the solid material. The synthesis of a derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, from 7-methoxynaphthalen-2-ol, has been characterized by X-ray diffraction, revealing a triclinic crystal system with a P-1 space group. researchgate.net
Chiroptical Properties and Enantiomeric Purity Analysis of Chiral Derivatives
While this compound itself is not chiral, its derivatives can be synthesized to be chiral. The study of the chiroptical properties of these derivatives is essential for applications where stereochemistry is critical.
Chiroptical properties , such as optical rotation and circular dichroism (CD), are used to characterize chiral molecules. The specific rotation ([α]D) is a measure of the extent to which a chiral compound rotates the plane of polarized light. For example, enantiomerically pure derivatives of related chiral alcohols have been synthesized and their specific rotations measured to confirm their enantiomeric purity. nih.govescholarship.org
Enantiomeric purity analysis is crucial to ensure that a chiral synthesis has produced the desired enantiomer in high excess. This is often determined using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This technique separates the enantiomers, and the ratio of their peak areas gives the enantiomeric excess (ee). For instance, the enantiomeric purity of chiral 1-aryl-5,6,7,8-tetrahydroquinolines, synthesized from a naphthalene derivative, was determined to be greater than 98% ee by chiral HPLC. acs.org The development of chiral derivatizing agents can also be employed for the enantioselective separation of chiral compounds by forming diastereomers that can be separated by standard chromatographic techniques. researchgate.net
Biological and Pharmacological Investigations of 7 Methoxynaphthalen 1 Ol and Analogs
Antimicrobial Activity Studies
Antifungal Properties, including against Plant Pathogens
The antifungal potential of methoxynaphthalene derivatives has been particularly noted in the context of agricultural applications. An analog, 8-methoxynaphthalen-1-ol, isolated from the endophytic fungus Diatrype palmicola, has demonstrated significant antifungal activity against Athelia rolfsii, a pathogen that causes Southern blight in tomatoes. dntb.gov.uanih.gov The minimum inhibitory concentration (MIC) for this compound was determined to be 250 µg/mL. nih.govresearchgate.net Importantly, this compound did not show any phytotoxic effects on tomato leaves, highlighting its potential as a biofungicide. nih.govresearchgate.net The mechanism of antifungal action for these types of compounds is thought to involve the disruption of the fungal cell membrane, ultimately leading to cell lysis.
Derivatives of 5-methoxynaphthalen-1-ol (B134530) have also been shown to possess significant antifungal activity. These compounds, isolated from sources like the endophytic fungus Daldinia eschscholzii, exhibit radical scavenging activity which may contribute to their antifungal effects. The ability of the hydroxyl and methoxy (B1213986) groups to engage in hydrogen bonding and proton transfer is critical for their biological function.
The investigation into a broad series of phenol (B47542) and naphthol derivatives also included screening against the fungus Candida albicans, though specific results for 7-methoxynaphthalen-1-ol were not detailed. scielo.org.za The general findings point towards a structure-activity relationship where the potential to form quinone methides correlates with antimicrobial activity. scielo.org.za
| Compound | Target Fungus | Key Finding |
| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | MIC of 250 µg/mL, no phytotoxicity |
| 5-Methoxynaphthalen-1-ol Derivatives | General antifungal | Significant activity, linked to radical scavenging |
Anti-inflammatory Effects and Related Pathways (e.g., COX Inhibition)
The anti-inflammatory potential of naphthol derivatives has been explored, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. The structural features of these molecules play a critical role in their activity. Studies on 2-substituted-1-naphthol derivatives have revealed that the presence of a hydroxyl group at the C-1 position of the naphthalene (B1677914) ring is crucial for anti-inflammatory activity, specifically towards COX-2. nih.gov This hydroxyl group is believed to enhance activity by forming a hydrogen bond with the Val 523 residue in the COX-2 active site. nih.gov Conversely, when this hydroxyl group is replaced by a methoxy group, the inhibitory activity against both COX-1 and COX-2 is lost. nih.gov
While direct studies on this compound's COX inhibitory effects are limited in the provided context, research on its analogs provides valuable insights. For instance, 8-methoxynaphthalen-1-ol has been identified as a secondary metabolite from endophytic fungi with potential anti-inflammatory properties. thieme-connect.com The design of multifunctional compounds that combine antioxidant and anti-inflammatory properties is an emerging strategy. mdpi.com This approach is based on the premise that radical intermediates are involved in the catalytic activity of COX, and thus, radical scavengers can interfere with the enzyme's function. mdpi.com
| Compound Class | Target | Key Structural Feature for Activity |
| 2-Substituted-1-naphthol derivatives | COX-2 | C-1 hydroxyl group for hydrogen bonding |
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant properties of this compound and its analogs are attributed to their ability to scavenge free radicals and mitigate oxidative stress. The primary mechanisms by which phenolic compounds like these exert their antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov
The antioxidant potential of 7,8-benzoflavone derivatives, which can be synthesized from this compound, has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchtrend.net These studies indicate that structural modifications, such as the presence of electron-donating groups, can enhance the radical scavenging ability of the benzoflavone scaffold. researchtrend.net
Similarly, studies on other methoxynaphthalene derivatives, like 5-methoxynaphthalen-1-ol, have highlighted their radical scavenging activity. The antioxidant capacity is often evaluated using methods like the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govpeerj.compeerj.com In these assays, the ability of a compound to decolorize the stable free radical solution is measured spectrophotometrically, providing an indication of its free radical scavenging potential. hilarispublisher.com The hydroxyl group on the naphthalene ring is generally considered crucial for this activity, and its replacement by a methoxy group can lead to a loss of antioxidant power. hilarispublisher.com
| Compound/Derivative Class | Assay Method | Key Finding |
| 7,8-Benzoflavone derivatives | DPPH free radical scavenging | Electron-donating groups enhance antioxidant potential. |
| 5-Methoxynaphthalen-1-ol | Radical scavenging | Exhibits significant radical scavenging activity. |
| Phenolic acids | DPPH, FRAP | Hydroxybenzoic and hydroxycinnamic acids show strong antioxidant activity. nih.gov |
| Total flavonoids from endophytic fungi | DPPH, ABTS, superoxide (B77818) radical, hydroxyl radical | Purified flavonoids exhibit good antioxidant activity. peerj.com |
Anticancer and Cytotoxic Activities in Various Cell Lines
Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects in various cancer cell lines. The general mechanism often involves the induction of apoptosis (programmed cell death) by modulating signaling pathways associated with cell survival and proliferation.
For instance, a series of novel 9-methoxy-1H-benzo[f]chromene derivatives, synthesized from 7-methoxy-2-naphthol (B49774) (an isomer of this compound), exhibited significant cytotoxicity against a panel of human cancer cell lines including MDA-MB-231 (breast), A549 (lung), HeLa (cervical), MIA PaCa-2 (pancreatic), RPMI 7951 (melanoma), and PC-3 (prostate). researchgate.net Notably, compound 4j, which has a 2,4-dichloro substitution on the phenyl ring, showed the highest broad-spectrum cytotoxicity. researchgate.net
Other studies on benzo[h]chromene derivatives, which can be synthesized from 4-methoxynaphthalen-1-ol, have also shown potent antiproliferative activity against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines. researchgate.net Some of these compounds exhibited efficacy comparable or even superior to reference drugs like doxorubicin (B1662922) and vinblastine. researchgate.net The cytotoxic activity of these compounds is often influenced by the hydrophilicity of their substituents and the presence of fused rings. researchgate.net
| Compound/Derivative | Cell Lines | Key Finding |
| 9-methoxy-1H-benzo[f]chromene derivatives | MDA-MB-231, A549, HeLa, MIA PaCa-2, RPMI 7951, PC-3 | Compound 4j (2,4-dichloro substitution) showed highest broad-spectrum cytotoxicity. researchgate.net |
| Benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | Some compounds showed high growth inhibitory activity, comparable to doxorubicin and vinblastine. researchgate.net |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of this compound analogs are often mediated through the induction of apoptosis and disruption of the cell cycle. For example, the highly cytotoxic 9-methoxy-1H-benzo[f]chromene derivatives were found to induce apoptosis in MDA-MB-231 breast cancer cells. researchgate.net This was evidenced by the dissipation of mitochondrial transmembrane potential and the activation of caspases 3 and 7. researchgate.net Furthermore, these compounds caused an accumulation of cells in the S phase of the cell cycle, with one derivative also inducing arrest in the G2/M phase. researchgate.net In an in vivo model using chick chorioallantoic membranes, the most potent compounds inhibited the growth and proliferation of MDA-MB-231 xenografts and triggered DNA fragmentation. researchgate.net
Similarly, studies on other benzochromene derivatives demonstrated that the most potent cytotoxic compounds induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. researchgate.net The induction of apoptosis was further confirmed by caspase 3/7 activity assays and DNA fragmentation analysis. researchgate.net These findings are consistent with other research showing that various heterocyclic compounds can induce apoptosis and cell cycle arrest in human cancer cells. researchgate.net For example, naringenin, a flavonoid, has been shown to induce apoptosis in epidermoid carcinoma cells through ROS generation, mitochondrial depolarization, nuclear condensation, DNA fragmentation, and cell cycle arrest in the G0/G1 phase. plos.org
| Compound/Derivative | Cancer Cell Line | Mechanism of Action |
| 9-methoxy-1H-benzo[f]chromene derivatives | MDA-MB-231 | S and G2/M phase cell cycle arrest, apoptosis induction via mitochondrial pathway (caspase 3/7 activation), DNA fragmentation. researchgate.net |
| Benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | S and G2/M phase cell cycle arrest, apoptosis induction, caspase 3/7 activation, DNA fragmentation. researchgate.net |
| Naringenin | A431 (Epidermoid Carcinoma) | G0/G1 phase cell cycle arrest, apoptosis induction via ROS generation, mitochondrial depolarization, caspase-3 activation. plos.org |
Inhibition of Specific Biological Targets (e.g., P-glycoprotein, Tyrosine Kinase Receptors)
The ability of this compound analogs to interact with and inhibit key biological targets involved in disease progression, such as P-glycoprotein (P-gp) and tyrosine kinase receptors, has been a subject of investigation.
P-glycoprotein Inhibition:
P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. nih.gov The inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs. nih.gov
Research into benzochromene derivatives, synthesized using 7-methoxynaphthalen-2-ol as a starting material, has shown promising P-gp inhibitory activity. tandfonline.comnih.gov A series of these compounds were evaluated for their ability to inhibit P-gp expression in the multidrug-resistant MCF-7/ADR breast cancer cell line. nih.gov Several derivatives demonstrated significant inhibitory potency against P-gp, with some compounds effectively inhibiting both P-gp expression and its efflux function, as confirmed by Western blot analysis and rhodamine 123 accumulation assays. nih.gov These findings highlight the potential of the methoxynaphthalene scaffold as a basis for the development of new P-gp inhibitors.
Table 1: P-glycoprotein Inhibitory Activity of Selected Benzochromene Derivatives Data synthesized from studies on benzochromene derivatives prepared from related methoxynaphthalene precursors.
| Compound ID | Starting Material | Cell Line | Activity | Reference |
|---|
Tyrosine Kinase Receptor Inhibition:
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular signaling pathways controlling growth, differentiation, and metabolism. mdpi.com Dysregulation of RTK activity is a hallmark of many cancers, making them important targets for therapeutic intervention. ajchem-a.com
While direct studies on this compound as a tyrosine kinase inhibitor are limited, research on its analogs has shown potential. For instance, novel rigid analogs of 2-naphthol (B1666908) have been synthesized and evaluated for their inhibitory activity against key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Certain compounds in this series exhibited inhibitory activity comparable to the established kinase inhibitor Sorafenib. researchgate.net Molecular docking studies have helped to elucidate the potential binding interactions of these compounds within the active sites of these kinases. researchgate.net This suggests that the naphthalene core, with appropriate substitutions, can serve as a template for the design of potent tyrosine kinase inhibitors.
Receptor Interaction Studies (e.g., Serotonin (B10506) Receptors)
The serotonergic system, and its various receptors, are implicated in a wide range of physiological and pathological processes, particularly in the central nervous system. nih.gov The interaction of this compound and its derivatives with serotonin receptors has been explored, largely driven by the development of the antidepressant drug agomelatine (B1665654).
Agomelatine, chemically N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide, is a well-known melatonin (B1676174) receptor agonist and a serotonin 5-HT2C receptor antagonist. researchgate.netmdpi.comdrugbank.com Its therapeutic effects in major depressive disorder are attributed to this dual mechanism of action. The synthesis of agomelatine utilizes this compound as a key precursor, highlighting the importance of this chemical entity in accessing compounds with specific serotonin receptor activity.
Furthermore, more complex analogs incorporating the 7-methoxynaphthalen-1-yl moiety have been synthesized and evaluated for their affinity to serotonin receptors. For example, [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- researchgate.netresearchtrend.nettriazine-3,5-dione ([11C]MPT) was developed as a radioligand for positron emission tomography (PET) imaging of 5-HT1A receptors. nih.gov This compound demonstrated very high affinity for the 5-HT1A receptor, significantly greater than that of the endogenous neurotransmitter serotonin. nih.gov
Table 2: Serotonin Receptor Affinity of 7-Methoxynaphthalen-1-yl Analogs Illustrative data on the interaction of derivatives with serotonin receptors.
| Compound | Receptor Subtype | Affinity (Ki) | Activity | Reference |
|---|---|---|---|---|
| Agomelatine | 5-HT2C | - | Antagonist | drugbank.com |
Other Reported Biological Activities (e.g., α-glucosidase inhibition, neuroprotective potential)
Beyond the specific targets mentioned above, research has uncovered other promising biological activities for this compound and its isomers.
α-Glucosidase Inhibition:
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. d-nb.info
While direct data on this compound is scarce, its isomer, 8-methoxynaphthalen-1-ol, has been identified as a component of fungal extracts with potential α-glucosidase inhibitory activity. researchgate.netvegetosindia.org For instance, a crude extract from the endophytic fungus Diaporthe melonis, which contains 8-methoxynaphthalen-1-ol, demonstrated a strong potential to inhibit the α-glucosidase enzyme. researchgate.netvegetosindia.org Similarly, compounds isolated from Daldinia eschscholtzii, a fungus also known to produce 8-methoxynaphthalen-1-ol, have shown significant α-glucosidase inhibitory activity. nih.gov These findings suggest that methoxynaphthalenol scaffolds are worthy of further investigation as potential α-glucosidase inhibitors.
Neuroprotective Potential:
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Compounds with neuroprotective properties are of great interest for the development of new therapies. nih.gov
Analogs of this compound have shown promise in this area. For example, benzoflavone derivatives, which can be synthesized from the isomeric 4-methoxynaphthalen-1-ol, have been demonstrated to protect neuronal cells from oxidative stress and neuroinflammation. researchtrend.net More directly, aminonaphthoquinone derivatives have been investigated for their neuroprotective potential against amyloid-beta-induced neuronal cell death, a key pathological feature of Alzheimer's disease. nih.gov The development of agomelatine from a this compound precursor also points to the utility of this scaffold in creating neurologically active agents. researchgate.netmdpi.com
Natural Occurrence and Biosynthesis in Microorganisms (e.g., Fungal Endophytes)
Natural products from microorganisms are a rich source of novel chemical structures with diverse biological activities. While the direct isolation of this compound from natural sources is not widely reported, its isomer, 8-methoxynaphthalen-1-ol, has been identified in several microbial species, particularly endophytic fungi.
Endophytic fungi, which reside within the tissues of living plants, are known to produce a wide array of secondary metabolites. 8-Methoxynaphthalen-1-ol has been isolated from the endophytic fungus Daldinia loculata and the endolichenic fungus Daldinia eschscholtzii. nih.govmdpi.com It has also been reported in other fungi such as Aspergillus glaucus. nih.gov
The biosynthesis of such naphthalene derivatives in microorganisms is of significant interest. While the specific biosynthetic pathway for this compound is not fully elucidated, studies on related compounds provide insights. For instance, the biotransformation of 1-methoxynaphthalene (B125815) by the marine bacterium Nocardioides sp. strain KP7, genetically modified and expressed in Streptomyces lividans, can lead to the production of 8-methoxynaphthalen-2-ol. frontiersin.org This demonstrates the capability of microbial enzyme systems to hydroxylate methoxynaphthalene structures. It is plausible that similar enzymatic processes, such as those involving polyketide synthases and tailoring enzymes, are responsible for the biosynthesis of this compound and its isomers in fungi.
Table 3: Natural Occurrence of Methoxynaphthalenol Isomers in Microorganisms
| Compound | Source Organism | Type of Organism | Reference |
|---|---|---|---|
| 8-Methoxynaphthalen-1-ol | Daldinia loculata | Fungus | nih.gov |
| 8-Methoxynaphthalen-1-ol | Daldinia eschscholtzii | Endolichenic Fungus | mdpi.com |
| 8-Methoxynaphthalen-1-ol | Aspergillus glaucus | Fungus | nih.gov |
Structure Activity Relationship Sar Studies of 7 Methoxynaphthalen 1 Ol Derivatives
Impact of Hydroxyl Group Position and Modifications on Biological Activity
The hydroxyl (-OH) group at the 1-position of the naphthalene (B1677914) ring is a critical determinant of biological activity. Its ability to form hydrogen bonds and participate in proton transfer reactions is fundamental to the interaction of these compounds with biological targets.
Studies on related naphthol derivatives have demonstrated that the presence and position of the hydroxyl group are paramount for certain activities. For instance, in a series of 2-substituted-1-naphthol derivatives, the C-1 hydroxyl group was found to be essential for inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov This activity was attributed to the formation of a hydrogen bond with the Val 523 residue in the active site of the COX-2 enzyme. nih.gov When this hydroxyl group was replaced by a methoxy (B1213986) group, the inhibitory activity was completely lost, highlighting the indispensability of the free hydroxyl group for this specific biological interaction. nih.gov
Role of Methoxy Group in Biological Efficacy
The methoxy (-OCH₃) group at the 7-position also plays a significant role in modulating the biological efficacy of these naphthalenic compounds. Its electron-donating nature can influence the electronic properties of the entire naphthalene ring system, thereby affecting reactivity and interaction with molecular targets.
The position of the methoxy group is crucial. Positional isomers, where the methoxy group is located at different positions on the naphthalene ring, exhibit distinct biological activities. For instance, comparing 7-methoxynaphthalen-1-ol with its isomers like 4-methoxynaphthalen-1-ol and 8-methoxynaphthalen-1-ol reveals that subtle changes in the methoxy group's location can lead to different biological profiles.
In the context of anticancer activity, the presence and number of methoxy groups on chalcone (B49325) derivatives, which share some structural similarities, have been shown to have a positive impact on their inhibitory effects on ABCG2, a protein associated with multidrug resistance. nih.gov Specifically, compounds with two or three methoxy groups on the acetophenone (B1666503) ring exhibited the best inhibitory properties. nih.gov This suggests that the methoxy group can enhance certain biological activities, potentially by improving binding affinity to target proteins or by altering the molecule's metabolic stability.
Influence of Substituents on the Naphthalene Ring and Side Chains on Pharmacological Profile
The pharmacological profile of this compound derivatives can be extensively diversified by introducing various substituents on the naphthalene ring and on any attached side chains. These modifications can impact potency, selectivity, and pharmacokinetic properties.
The introduction of a more π-conjugated ring system, such as a naphthyl group, to other molecular scaffolds has been shown to increase anticancer activity. researchgate.net This enhancement is attributed to the medicinal advantages of the naphthalene moiety itself. researchgate.net In a series of pyrazolo[4,3-c]pyridine derivatives, those bearing naphthalene moieties were significantly more effective at disrupting the TbPEX14–PEX5 protein-protein interaction, a potential therapeutic target. acs.org
The nature of the substituent is also critical. For example, in a study of diphenyl phosphonates, the anticancer activity varied depending on the substituent group, with a 2-hydroxy-1-naphthyl group showing the highest activity. researchgate.net In another study on chalcone derivatives, substitution with nitro or cyano groups resulted in inhibitory activities on ABCG2 similar to halogen-substituted chalcones. nih.gov
The following table summarizes the effects of different substituents on the biological activity of naphthalenic and related compounds:
| Core Structure | Substituent/Modification | Effect on Biological Activity | Reference |
| 2-substituted-1-naphthol | Replacement of C-1 hydroxyl with methoxy | Loss of COX-2 inhibition | nih.gov |
| Chalcones | Addition of two or three methoxy groups | Enhanced ABCG2 inhibition | nih.gov |
| Diphenyl phosphonates | Addition of a naphthyl group | Increased anticancer activity | researchgate.net |
| Pyrazolo[4,3-c]pyridines | Addition of a naphthalene moiety | Increased TbPEX14–PEX5 PPI disruption | acs.org |
| Chalcones | Nitro or cyano group substitution | Similar ABCG2 inhibition to halogenated derivatives | nih.gov |
Stereochemical Effects on Biological Activity
Chirality, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. When a molecule contains a stereogenic center, its different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. smolecule.com
In the development of Bedaquiline analogues, a class of antituberculosis agents, the stereochemistry was found to be a critical factor for activity. mdpi.com Specifically, the R/S stereoisomer of Bedaquiline is more active and selective than other isomers. mdpi.com For novel Bedaquiline analogs, it was observed that the R/S isomer had better inhibitory activity against Mycobacterium phlei than the S/S stereoisomer, with MICs of 9.6 and 32.1 μg·mL⁻¹, respectively. mdpi.com
The presence of a stereogenic center in derivatives of this compound, for instance, in a side chain, would necessitate the evaluation of individual enantiomers or diastereomers to fully understand their structure-activity relationships. smolecule.com The conformational features of a molecule, which are influenced by its stereochemistry, can critically affect its physical and chemical properties, including its interaction with biological targets. mdpi.com
The table below illustrates the impact of stereochemistry on the anti-tuberculosis activity of Bedaquiline analogs:
| Compound | Stereochemistry | MIC against M. phlei (μg·mL⁻¹) | Reference |
| Bedaquiline Analog 1 | R/S | 9.6 | mdpi.com |
| Bedaquiline Analog 1* | S/S | 32.1 | mdpi.com |
Design Principles for Enhanced Potency and Selectivity
The rational design of more potent and selective this compound derivatives relies on the integration of SAR data. Key principles include:
Scaffold Hopping and Modification: Replacing or modifying the core scaffold can lead to significant improvements in activity. For example, replacing a pyrimido[4,5-b]indole ring with a 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (B153573) ring resulted in a 7-fold increase in microtubule depolymerizing effects. mdpi.com
Systematic Substituent Scanning: A systematic exploration of different substituents at various positions on the naphthalene ring and side chains is crucial for optimizing activity. This involves varying the electronic, steric, and lipophilic properties of the substituents. acs.orgacs.org
Multi-target Drug Design: In some cases, designing hybrid molecules that can interact with multiple targets can lead to synergistic effects and improved therapeutic outcomes. unifi.it This approach has been applied to develop compounds with both cyclooxygenase inhibitory and other anti-inflammatory properties. unifi.it
Stereochemical Optimization: When chiral centers are present, the synthesis and evaluation of individual stereoisomers are essential to identify the most active and selective configuration. mdpi.com
By applying these principles, medicinal chemists can navigate the complex chemical space of this compound derivatives to develop novel compounds with enhanced therapeutic potential.
Computational Chemistry and Molecular Modeling of 7 Methoxynaphthalen 1 Ol
Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Methoxynaphthalen-1-ol, offering a detailed view of its electronic structure and reactivity.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.net These maps are invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating their propensity to act as hydrogen bond acceptors. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen, making it a potential hydrogen bond donor. The aromatic rings would exhibit a mix of potentials, contributing to van der Waals and pi-pi stacking interactions.
| Computational Parameter | Significance for this compound |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific molecular docking studies involving this compound are not detailed in the available literature, its structural features suggest it could be a candidate for docking against various biological targets. The presence of a hydroxyl group, a methoxy group, and an aromatic naphthalene (B1677914) scaffold allows for a range of interactions, including:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The naphthalene ring system provides a large hydrophobic surface that can interact with nonpolar pockets in a protein's active site.
Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by a search algorithm to explore possible binding poses. The stability of these poses would then be evaluated using a scoring function to estimate the binding affinity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into the conformational flexibility of molecules and the stability of ligand-receptor complexes. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, taking into account the forces between particles.
For this compound, MD simulations could be employed to:
Analyze Conformational Preferences: Although the naphthalene core is rigid, the methoxy and hydroxyl groups have rotational freedom. MD simulations can explore the preferred orientations of these groups in different environments (e.g., in solvent or within a protein binding site).
Assess Binding Stability: Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex. By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the ligand remains in the binding pocket and maintain key interactions, or if it dissociates. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often used to analyze the stability of the complex.
Prediction of ADMET Properties and Toxicity Profiles
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicological profiles. nih.gov In silico tools and models are widely used to predict these properties based on the chemical structure of a compound. simulations-plus.com
For this compound, a variety of ADMET properties can be predicted computationally. While a comprehensive in silico ADMET study for this specific compound is not available in the reviewed literature, we can outline the key parameters that would be assessed:
| ADMET Property | Predicted Characteristic for this compound |
| Absorption | Likely to have good oral bioavailability due to its relatively small size and moderate lipophilicity. |
| Distribution | Expected to distribute into tissues, with potential to cross the blood-brain barrier depending on its specific physicochemical properties. |
| Metabolism | The hydroxyl and methoxy groups are potential sites for phase I (e.g., oxidation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolism. |
| Excretion | Metabolites are likely to be excreted renally. |
| Toxicity | Predictions would assess potential for hepatotoxicity, cardiotoxicity, mutagenicity, and other adverse effects. |
These predictions are typically generated using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on large datasets of experimental data.
Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Understanding the crystal structure of a compound is crucial for solid-state characterization and for comprehending the intermolecular forces that govern its packing in the solid state. While an experimentally determined crystal structure for this compound is not available in the cited search results, computational methods for crystal structure prediction (CSP) can be employed to generate plausible packing arrangements.
Based on the molecular structure of this compound, the primary intermolecular interactions expected to dictate its crystal packing are:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. These could be in the form of chains, dimers, or more complex motifs. nih.gov
Pi-Pi Stacking: The planar naphthalene rings are prone to pi-pi stacking interactions, where the aromatic rings of adjacent molecules align in either a parallel-displaced or a T-shaped arrangement. These interactions contribute significantly to the cohesive energy of the crystal.
An analysis of the crystal structure of the isomeric compound, 7-methoxy-2-naphthol (B49774), reveals the presence of hydrogen bonding and C-H...π interactions, which would also be anticipated in the crystal structure of this compound. nih.gov
Non-linear Optical (NLO) Properties and Potential Applications
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). These materials have potential applications in optoelectronics, telecommunications, and optical data storage. jhuapl.edu Organic molecules with extended π-conjugated systems and electron-donating and -accepting groups often exhibit significant NLO properties.
The naphthalene ring in this compound provides a π-conjugated system. The hydroxyl and methoxy groups are electron-donating, which can enhance the molecular hyperpolarizability, a measure of the NLO response. While specific NLO calculations for this compound have not been found, computational studies on other naphthalene derivatives have shown that they can possess large first static hyperpolarizabilities. The NLO response is sensitive to the positions of the substituent groups on the naphthalene core. Theoretical calculations, often using Density Functional Theory (DFT), are a primary tool for predicting the NLO properties of new materials.
Applications of 7 Methoxynaphthalen 1 Ol in Advanced Organic Synthesis
Precursor in Fine Chemical Synthesis
The strategic placement of the hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring of 7-Methoxynaphthalen-1-ol makes it an ideal starting material for the synthesis of a variety of fine chemicals. These functional groups can be selectively modified or can direct the introduction of other functionalities onto the aromatic system. This versatility allows for the construction of more complex molecules with specific, desired properties.
For instance, the hydroxyl group can be readily converted into other functional groups such as ethers, esters, or halides, opening up pathways to a broad spectrum of derivatives. The methoxy group, on the other hand, influences the electron density of the naphthalene ring, thereby directing the regioselectivity of electrophilic aromatic substitution reactions. This controlled reactivity is a significant advantage in multi-step syntheses where precision is paramount.
The applications of this compound as a precursor extend to the synthesis of various substituted naphthalenes, which are themselves valuable intermediates in the production of agrochemicals, fragrances, and specialty polymers. The ability to introduce a variety of substituents at specific positions on the naphthalene core is a direct result of the inherent reactivity and selectivity offered by the parent molecule.
Building Block for Heterocyclic Compounds
The reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds, most notably benzochromenes and dihydronaphthofurans. These classes of compounds are of significant interest due to their presence in natural products and their potential biological activities.
Benzochromenes:
A series of 1H-benzo[f]chromene derivatives have been synthesized using 7-Methoxynaphthalen-2-ol (an isomer of this compound with similar reactivity) as a starting material. nih.gov The synthesis involves a one-pot reaction with various aromatic aldehydes and malononitrile (B47326) under ultrasonic irradiation. nih.gov This method provides an efficient and environmentally friendly route to a diverse library of benzochromene derivatives. Some of these synthesized compounds have shown promising cytotoxic activity against various cancer cell lines. nih.govfrontiersin.org
| Reactants | Catalyst/Conditions | Product |
| 7-Methoxynaphthalen-2-ol, Aromatic Aldehydes, Malononitrile | Piperidine (B6355638), Ethanol, Ultrasonic Irradiation | 1H-benzo[f]chromene derivatives |
Dihydronaphthofurans:
Dihydronaphthofurans are another important class of heterocyclic compounds that can be synthesized from naphthol derivatives. nih.gov While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general synthetic strategies for dihydronaphthofurans often involve the annulation of naphthols with various reagents. nih.govnih.gov These methods include cycloaddition reactions and intramolecular cyclizations, highlighting the potential for this compound to serve as a key precursor in the synthesis of these valuable heterocyclic systems. nih.gov
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the antidepressant drug, Agomelatine (B1665654). google.comresearchgate.net Agomelatine, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, possesses a unique pharmacological profile as a melatonergic agonist and a 5-HT2C antagonist. google.comnih.gov
The synthesis of Agomelatine often involves several steps where this compound or its derivatives are crucial. For example, a common synthetic route starts with 7-methoxy-1-tetralone (B20472), which can be derived from this compound. google.com This is then converted through a series of reactions, including reduction, cyanation, and acetylation, to yield Agomelatine. google.com
A novel industrial synthesis process has been developed to produce 7-methoxy-naphthalene-1-carbaldehyde, a direct precursor to Agomelatine, from 7-methoxy-naphthalen-2-ol. google.com This process is noted for its efficiency, reproducibility, and use of a less expensive starting material. google.com The conversion involves a series of steps including reaction with ethyl orthoformate and aniline, followed by hydrolysis, sulfonylation, and deoxygenation. google.com
| Starting Material | Key Intermediate | Final Product (API) |
| This compound (or its derivatives) | 7-methoxy-1-tetralone, 7-methoxy-naphthalene-1-carbaldehyde | Agomelatine |
Role in Material Science and Specialty Chemical Development
The unique photophysical and electronic properties of the naphthalene core make this compound and its derivatives attractive candidates for applications in material science and the development of specialty chemicals.
Dyes and Pigments:
Naphthalene derivatives have been historically important in the dye industry. The presence of the hydroxyl and methoxy groups in this compound allows for the synthesis of a variety of substituted naphthalenes that can be used as precursors for azo dyes and other colorants. The specific substituents and their positions on the naphthalene ring can be tailored to achieve desired colors and properties such as lightfastness and solubility. While the direct use of this compound in dye synthesis is not extensively documented in the provided results, the general principles of dye chemistry suggest its potential in this area. beilstein-journals.orgresearchgate.netmdpi.com
Nonlinear Optical (NLO) Materials:
Organic molecules with extended π-conjugated systems, such as naphthalene derivatives, can exhibit significant nonlinear optical properties. jhuapl.edu These materials are of interest for applications in optoelectronics, including optical switching and frequency doubling. The introduction of electron-donating (like the hydroxyl and methoxy groups in this compound) and electron-withdrawing groups on the naphthalene ring can enhance the second-order NLO response. Research in this area focuses on "molecular engineering" to design and synthesize molecules with optimized NLO properties. jhuapl.edu
| Application Area | Key Structural Feature | Potential Product |
| Dyes and Pigments | Naphthalene core with auxochromic groups | Azo dyes, specialty pigments |
| NLO Materials | Extended π-conjugated system | Optical switches, frequency doublers |
Q & A
Basic: What are the standard synthetic routes for 7-Methoxynaphthalen-1-ol, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclization of naphthalene derivatives followed by hydroxylation or methoxylation . A common approach uses Friedel-Crafts alkylation to introduce substituents, followed by selective oxidation. Catalysts like Lewis acids (e.g., AlCl₃) and controlled temperatures (60–80°C) are critical for regioselectivity . For methoxylation, methylating agents (e.g., dimethyl sulfate) under alkaline conditions ensure minimal byproducts. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time to maximize yield (>75%) and purity (>95% by HPLC) .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, hydroxyl proton at δ 5.2–5.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (162.16 g/mol) and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks. For poorly diffracting crystals, high-intensity synchrotron sources improve data resolution .
Advanced: How can contradictions between computational modeling and experimental spectral data be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility in simulations. Strategies include:
- DFT Refinement : Incorporate solvent models (e.g., PCM) and compare Boltzmann-weighted NMR shifts with experimental data.
- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, XRD for spatial arrangement) to verify computational predictions .
- Literature Benchmarking : Compare with structurally analogous compounds (e.g., 6-methoxynaphthalen-2-ol) to identify systematic errors .
Advanced: What strategies optimize this compound synthesis for gram-scale production?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation).
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) improve cost efficiency.
- In-line Analytics : Real-time HPLC monitoring adjusts parameters dynamically to maintain >90% yield .
Advanced: How are safety protocols integrated into experimental design for handling this compound?
Methodological Answer:
- Risk Assessment : Review SDS data (e.g., acute toxicity H302, H312) to mandate PPE (gloves, respirators) and fume hoods .
- Waste Management : Segregate halogenated byproducts for incineration; avoid aqueous disposal due to chronic aquatic toxicity (H413) .
- Emergency Preparedness : Pre-plan neutralization steps (e.g., activated carbon for spills) and ensure access to Tox Info Suisse-level support .
Advanced: How are crystallographic challenges (e.g., twinning, low resolution) addressed in structural studies?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin domains. For high mosaicity, optimize cryocooling rates.
- Low Resolution : Apply charge-flipping algorithms (SHELXD) for ab initio phasing and enhance data with synchrotron radiation (λ = 0.7–1.0 Å) .
Advanced: What methodologies validate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Use enzyme inhibition studies (e.g., cytochrome P450) with IC₅₀ determination via fluorometric assays.
- False-Positive Controls : Include heat-denatured enzymes and competitive inhibitors (e.g., ketoconazole) to confirm specificity .
- SAR Analysis : Modify substituents (e.g., replacing methoxy with ethoxy) to correlate structure with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
